2-Amino-1-(4-(methylthio)phenyl)ethan-1-one, also known as 1-[4-(methylthio)phenyl]ethanone, is a chemical compound with the molecular formula and a molecular weight of 166.24 g/mol. This compound features a ketone functional group and an amino group, which contribute to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The compound is classified under ketones and is recognized for its structural similarity to other acetophenone derivatives, which are often utilized in the synthesis of pharmaceuticals and agrochemicals .
The synthesis of 2-Amino-1-(4-(methylthio)phenyl)ethan-1-one can be achieved through several methods, primarily focusing on the introduction of the methylthio group to the aromatic ring followed by ketone formation. A common synthetic route involves the reaction of 4-methylthiobenzaldehyde with an appropriate amine in the presence of a reducing agent.
One effective method includes:
This method allows for a straightforward approach to synthesizing the target compound while ensuring high yields and purity .
The molecular structure of 2-Amino-1-(4-(methylthio)phenyl)ethan-1-one can be represented using various structural formulas:
InChI=1S/C9H10OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3C(C)(=O)C1=CC=C(SC)C=C1The compound features:
This structure contributes to its chemical properties and reactivity patterns, making it an interesting candidate for further studies in organic chemistry .
2-Amino-1-(4-(methylthio)phenyl)ethan-1-one participates in various chemical reactions due to its functional groups:
These reactions showcase the versatility of this compound in synthetic organic chemistry, particularly in creating more complex structures from simpler precursors .
The mechanism of action for 2-Amino-1-(4-(methylthio)phenyl)ethan-1-one primarily revolves around its ability to interact with biological targets due to its amino and carbonyl functionalities.
When interacting with biological systems:
This interaction profile suggests potential applications in drug development where modifications of this compound could lead to novel therapeutic agents targeting specific biological pathways .
These properties indicate that while 2-Amino-1-(4-(methylthio)phenyl)ethan-1-one is relatively stable, care must be taken when handling it due to its reactive functional groups .
2-Amino-1-(4-(methylthio)phenyl)ethan-1-one finds applications primarily in:
Research continues into expanding its applications, particularly in developing compounds with enhanced efficacy and reduced side effects .
The synthesis of 2-amino-1-(4-(methylthio)phenyl)ethan-1-one (C₉H₁₁NOS, MW 181.26 g/mol) traditionally employs 4-(methylthio)benzaldehyde as the key starting material through sequential transformation steps. The benchmark pathway involves a Henry reaction (nitroaldol condensation) between 4-(methylthio)benzaldehyde and nitromethane under basic catalysis, yielding β-nitrovinyl aromatic intermediate 1-(4-(methylthio)phenyl)-2-nitroethene. This intermediate undergoes catalytic hydrogenation as the most critical transformation to install the primary amino group while reducing the nitro functionality. Research demonstrates that catalyst selection profoundly impacts yield and purity in this reduction step [6] [9].
Recent advances in hydrogenation catalysts show that bimetallic systems significantly outperform conventional monometallic catalysts. The Co-NiO dual catalyst system (mass ratio 1:0.4-0.6), pioneered for structurally analogous aminoalkyl aryl intermediates, achieves near-quantitative conversion (>98%) at moderate pressures (0.2-0.3 MPa) and temperatures (90-110°C) in toluene or ethyl acetate solvents [1]. This catalyst system enhances reaction kinetics while minimizing dehalogenation and over-reduction side reactions that commonly plague this transformation. Post-hydrolysis of the resulting imine or enamine intermediates followed by ketone deprotection yields the target amino ketone. This multi-step sequence typically achieves overall yields of 65-75% after purification by crystallization.
Table 1: Catalyst Performance Comparison for Nitro Group Reduction Step
| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time (hr) | Reported Yield (%) |
|---|---|---|---|---|
| Co-NiO (1:0.4) | 100-110 | 0.2-0.3 | 2.5 | 96.5 |
| Raney Nickel | 50-70 | 0.3-0.5 | 6-8 | 66-70 |
| Pd/C (5%) | 30-50 | 0.1-0.2 | 4-5 | 75-80 |
| PtO₂ | 50-60 | 0.3-0.4 | 3-4 | 82-85 |
Green chemistry innovations address significant environmental liabilities in traditional syntheses, particularly high-volatile organic compound (VOC) emissions from halogenated solvents and stoichiometric heavy metal waste. Solvent optimization studies reveal that ethyl acetate provides superior environmental and performance metrics compared to toluene or dichloromethane. Ethyl acetate enables efficient catalyst recovery (>85% recovery rate) while maintaining reaction yields at 95.6% under Co-NiO catalysis [1]. Its lower toxicity and higher biodegradability align with EPA Safer Choice Criteria, reducing downstream purification burdens.
Microwave-assisted reaction engineering dramatically enhances energy efficiency in the nitroaldol condensation step. Implementing controlled microwave irradiation (100-150W) reduces reaction times from 8-12 hours to 15-25 minutes while improving regioselectivity (>98%) and reducing aldol byproduct formation. Continuous extraction techniques utilizing supercritical CO₂ have been successfully integrated for intermediate purification, eliminating hydrocarbon solvents. These combined approaches achieve E-factor reductions of 42-48% compared to classical routes, substantially decreasing the process mass intensity (PMI) without compromising yield or purity [1] [7].
Industrial production of 2-amino-1-(4-(methylthio)phenyl)ethan-1-one faces scale-dependent challenges, including exotherm management during hydrogenation and inconsistent mixing in crystallization. Traditional batch processing in stirred-tank reactors (STRs) provides flexibility but suffers from thermal transfer limitations during nitro group reduction and safety concerns with gaseous hydrogen. Optimized batch protocols (5,000L scale) employ cascaded temperature control with gradual hydrogen pressurization (0.1 → 0.3 MPa), achieving consistent yields of 95-96% with catalyst loadings of 2-4 wt% [1]. However, batch crystallization frequently generates polymorphic variations requiring strict cooling protocols (0-10°C) to ensure consistent crystal morphology.
Continuous flow systems present transformative advantages for industrial manufacturing. Micro-packed bed reactors (μPBRs) with immobilized Co-NiO catalysts demonstrate nearly complete conversion (>99%) with residence times under 12 minutes at 115°C. This technology enhances heat dissipation during the exothermic hydrogenation, enabling safer operation at higher hydrogen concentrations. Integrated continuous crystallization units coupled online with μPBRs produce uniform crystals with narrower particle size distribution (PSD span: 0.8-1.2 vs. 1.5-2.5 in batch). Pilot-scale flow systems (100 kg/day capacity) report 23-30% reductions in operating costs and 40-50% lower capital expenditure per annual ton compared to batch facilities, primarily through equipment miniaturization and reduced hold-up volumes.
Table 2: Batch vs. Continuous Flow Manufacturing Metrics
| Parameter | Batch Process | Continuous Flow | Improvement |
|---|---|---|---|
| Reactor Volume (L) | 5,000 | 15 (microstructured) | 99.7% reduction |
| Hydrogenation Time | 2.5-3.5 hours | 8-12 minutes | 90-95% reduction |
| Catalyst Loading | 2-4 wt% | 0.8-1.2 wt% | 50-60% reduction |
| Temperature Control | Jacketed cooling | Instantaneous cooling | Improved safety |
| Annual Capacity | 500 tonnes | 500 tonnes | Equivalent output |
| Footprint | 800 m² | 250 m² | 68% reduction |
| Crystallization Consistency | Moderate (PSD span 1.5-2.5) | High (PSD span 0.8-1.2) | Improved filtration |
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